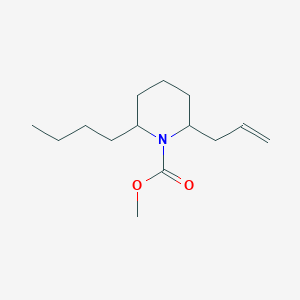![molecular formula C21H18N2S2Sn B12615142 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole CAS No. 918446-75-0](/img/structure/B12615142.png)
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole-5-thiol with triphenyltin chloride. The reaction is carried out in an organic solvent such as ethanol or benzene under reflux conditions. The mixture is heated for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or stannane derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or stannane derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed that the compound interacts with various molecular targets and pathways in biological systems. The presence of the triphenylstannyl group may enhance its ability to interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-[(phenylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of a triphenylstannyl group.
2-Methyl-5-[(methylsulfanyl)-1,3,4-thiadiazole: Contains a methyl group instead of a triphenylstannyl group.
2-Methyl-5-[(butylsulfanyl)-1,3,4-thiadiazole: Contains a butyl group instead of a triphenylstannyl group.
Uniqueness
The presence of the triphenylstannyl group in 2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
918446-75-0 |
|---|---|
Molecular Formula |
C21H18N2S2Sn |
Molecular Weight |
481.2 g/mol |
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl-triphenylstannane |
InChI |
InChI=1S/3C6H5.C3H4N2S2.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3(6)7-2;/h3*1-5H;1H3,(H,5,6);/q;;;;+1/p-1 |
InChI Key |
DCMVUCLJAMNSSV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(S1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12615060.png)

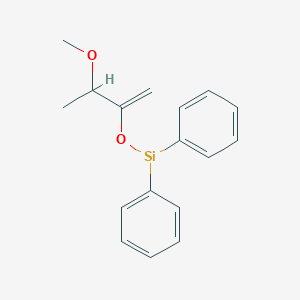
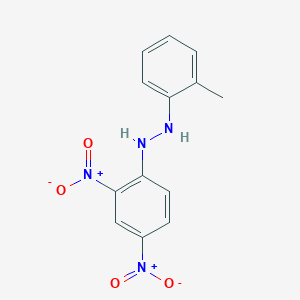
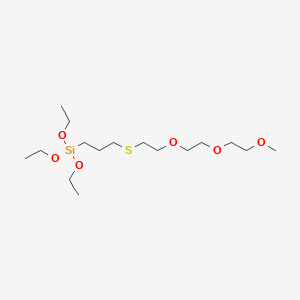
![(5Z)-3-cyclopentyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12615088.png)
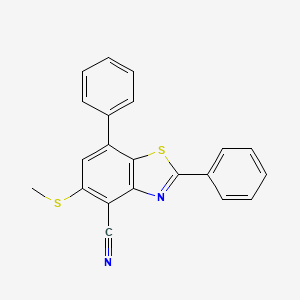
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)
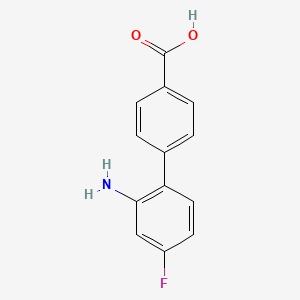
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)
![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)
![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
